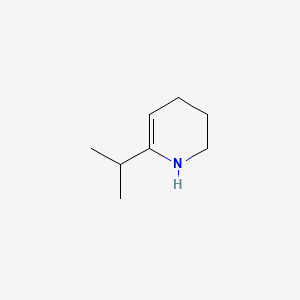

(S)-2-(2-Propenyl)-piperidine

Description

Structure

3D Structure

Properties

CAS No. |

128506-14-9 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.215 |

IUPAC Name |

6-propan-2-yl-1,2,3,4-tetrahydropyridine |

InChI |

InChI=1S/C8H15N/c1-7(2)8-5-3-4-6-9-8/h5,7,9H,3-4,6H2,1-2H3 |

InChI Key |

XELGMJTZHBFDAL-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CCCCN1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of S 2 2 Propenyl Piperidine

Reactions Involving the Terminal Alkenyl Moiety

The propenyl group, also known as an allyl group, is a highly reactive functional group that allows for a variety of chemical modifications. ontosight.ai Its presence in the (S)-2-(2-Propenyl)-piperidine structure provides an accessible site for addition reactions, cycloadditions, and other functionalizations.

Regio- and Stereoselective Addition Reactions (e.g., Hydrogenation, Epoxidation, Dihydroxylation)

Addition reactions across the carbon-carbon double bond of the propenyl group are fundamental transformations. The selectivity of these reactions, in terms of both which atom bonds to which carbon (regioselectivity) and the resulting three-dimensional arrangement (stereoselectivity), is of paramount importance in synthetic chemistry. masterorganicchemistry.commasterorganicchemistry.com

Hydrogenation: The catalytic hydrogenation of the terminal alkene in this compound selectively reduces the double bond to yield (S)-2-propylpiperidine. This reaction is typically performed using hydrogen gas and a metal catalyst. Catalysts such as Platinum(IV) oxide (PtO2) are effective for the hydrogenation of substituted pyridines to piperidines, a reaction that can be extended to the saturation of alkenyl side chains. asianpubs.org The process generally proceeds with high chemoselectivity, leaving the piperidine (B6355638) ring intact. The choice of catalyst and reaction conditions is crucial to prevent side reactions and ensure high yields. ox.ac.ukwiley-vch.de For instance, ruthenium nanoparticles have been shown to be effective for the hydrogenation of C=C double bonds. nih.gov

Epoxidation: The conversion of the propenyl group into an epoxide introduces a reactive three-membered ring, which is a valuable intermediate for further synthesis. This transformation can be achieved using various oxidizing agents. The Sharpless asymmetric epoxidation is a well-established method for the enantioselective epoxidation of allylic alcohols, utilizing a titanium tetra(isopropoxide) catalyst and a chiral diethyl tartrate ligand. wikipedia.org While this compound itself is not an allylic alcohol, derivatization to introduce a hydroxyl group at the allylic position would enable such stereocontrolled epoxidations. Alternatively, nucleophilic epoxidation methods can be employed for electron-deficient alkenes. wikipedia.org Epoxide ring-opening can then be performed under either acidic or basic conditions to introduce a variety of functional groups with defined stereochemistry. masterorganicchemistry.comlibretexts.org For example, oxidation with m-chloroperbenzoic acid (mCPBA) can produce the corresponding epoxide. ua.es

Dihydroxylation: The dihydroxylation of the alkene moiety yields the corresponding vicinal diol, (S)-2-(2,3-dihydroxypropyl)piperidine. numberanalytics.com This reaction is a key step in the synthesis of several natural products. Asymmetric dihydroxylation (AD) using osmium tetroxide (OsO₄) and a chiral ligand is a powerful method for achieving high stereoselectivity. acs.orgwikipedia.org Research has shown that both enantiomers of 2-(2-propenyl)piperidine can undergo a second asymmetric dihydroxylation to produce all four stereoisomers of the corresponding diol with excellent enantiomeric enhancement (>98% ee). acs.org This iterative dihydroxylation strategy has been applied to the asymmetric synthesis of various piperidine-related alkaloids. acs.org The reaction typically proceeds via a [3+2] cycloaddition mechanism to form an osmate ester, which is then hydrolyzed to give the diol. wikipedia.org

| Reaction Type | Reagent/Catalyst | Product | Key Features | Citations |

| Hydrogenation | H₂, PtO₂ | (S)-2-Propylpiperidine | Selective saturation of the C=C bond. | asianpubs.org |

| Epoxidation | mCPBA | (S)-2-(Oxiran-2-ylmethyl)piperidine | Forms a reactive epoxide ring for further functionalization. | ua.es |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (AD-mix) | (S)-2-(2,3-Dihydroxypropyl)piperidine | Highly stereoselective; provides access to all four diol stereoisomers. | acs.org |

Cycloaddition and Ring-Closing Metathesis Reactions

The propenyl group serves as a key component in constructing more complex ring systems through cycloaddition and metathesis reactions.

Cycloaddition: The terminal alkene can participate as a dipolarophile or dienophile in various cycloaddition reactions. For instance, intramolecular nitrone dipolar cycloaddition has been utilized as a general approach to synthesize substituted piperidines and related indolizidines. iupac.org This strategy involves forming an N-alkenylnitrone from a derivative of this compound, which then undergoes an intramolecular [3+2] cycloaddition to create bicyclic isoxazolidine (B1194047) systems. iupac.orgrsc.org These reactions provide a powerful method for building polycyclic alkaloid frameworks. Formal [2+2+2] cycloadditions, proceeding through a cascade of pericyclic reactions, also offer a metal-free strategy to construct polysubstituted six-membered rings. nih.gov

Ring-Closing Metathesis (RCM): RCM is a powerful reaction for the synthesis of unsaturated rings. wikipedia.orgorganic-chemistry.org To apply RCM, this compound must first be functionalized with a second terminal alkene. This is often achieved by N-acylation or N-alkylation with a moiety containing a double bond. The resulting diene can then undergo an intramolecular cyclization catalyzed by ruthenium complexes, such as Grubbs' or Hoveyda-Grubbs catalysts. organic-chemistry.orgresearchgate.netnih.gov This approach has been successfully used to construct bicyclic frameworks like indolizidines and quinolizidines from piperidine precursors. researchgate.netua.es The reaction works by forming a metallacyclobutane intermediate, leading to the formation of a new cycloalkene and volatile ethylene, which drives the reaction to completion. wikipedia.org

| Reaction Type | Precursor Requirement | Catalyst | Product Type | Citations |

| [3+2] Cycloaddition | Formation of a nitrone or other dipole | Thermal or Catalytic | Bicyclic heterocycles (e.g., isoxazolidines) | iupac.orgrsc.org |

| Ring-Closing Metathesis (RCM) | Diene (requires N-functionalization with an alkene) | Grubbs' or Hoveyda-Grubbs' Ru-catalysts | Unsaturated bicyclic systems (e.g., indolizidines) | wikipedia.orgorganic-chemistry.orgresearchgate.net |

Chemoselective Functionalization and Derivatization at the Propenyl Group

Chemoselective reactions that target the propenyl group while leaving the piperidine ring untouched are essential for creating diverse molecular architectures. Derivatization refers to the conversion of a chemical compound into a derivative. libretexts.org Such transformations include hydroformylation, amination, and other additions that introduce new functional groups. For example, the hydroformylation of the alkenyl group can introduce an aldehyde functionality, which is a versatile handle for subsequent reactions. Protecting group-free strategies, such as the bio-amination of related diketones followed by spontaneous ring-closure, highlight advanced methods for selective transformations. mdpi.com These enzymatic reactions can exhibit high regio- and stereoselectivity. mdpi.com

Transformations Involving the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in a variety of chemical transformations.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The direct alkylation of the piperidine nitrogen introduces an alkyl group, converting the secondary amine into a tertiary amine. This is typically achieved by reacting this compound with an alkyl halide. researchgate.net To avoid over-alkylation to the quaternary ammonium (B1175870) salt, the reaction conditions must be carefully controlled, often by the slow addition of the alkylating agent or the use of a base like potassium carbonate to neutralize the acid formed during the reaction. researchgate.net Photocatalytic systems using mixed copper and gold catalysts have also been developed for the N-alkylation of amines with alcohols under mild conditions. nih.gov

N-Acylation: N-Acylation is a common strategy to protect the piperidine nitrogen, modify its reactivity, or introduce specific functional groups. The reaction with an acyl chloride or anhydride (B1165640), such as tert-butoxycarbonyl (Boc) anhydride (Boc₂O), in the presence of a base yields the corresponding N-acylpiperidine (e.g., an N-Boc protected piperidine). unit.noua.es This transformation is often high-yielding and is crucial in multi-step syntheses to prevent unwanted side reactions at the nitrogen atom. unit.noniscpr.res.in Electrochemical methods have also been developed for N-acylation, offering a sustainable approach that can proceed in aqueous conditions. rsc.org

Nitrogen-Centered Oxidation Reactions (e.g., N-Oxidation)

The oxidation of the piperidine nitrogen leads to the formation of an N-oxide. This reaction is typically carried out using oxidizing agents like hydrogen peroxide or peroxy acids. The N-oxidation of alkylpyridines has been studied, often using hydrogen peroxide with a catalyst. tamu.edu In the context of piperidines, N-oxide products have been observed during oxidation steps of related synthetic sequences. unit.no The formation of an N-oxide can alter the steric and electronic properties of the molecule and can be a key intermediate in certain synthetic pathways, such as in the Polonovski reaction.

Stereochemical Outcomes and Regioselectivity in Derived Transformations

The inherent chirality of (S)-2-(2-propenyl)piperidine and the reactivity of its allyl group and piperidine ring have been leveraged to achieve high levels of stereochemical and regiochemical control in various synthetic transformations. The strategic placement of substituents and the choice of catalysts and reagents are crucial in directing the outcomes of these reactions.

A primary application of (S)-2-(2-propenyl)piperidine is as a chiral building block in the synthesis of more complex molecules, particularly alkaloids. acs.org The stereochemistry at the C2 position profoundly influences the stereochemical outcome of subsequent reactions. For instance, in the synthesis of 2,6-disubstituted piperidine alkaloids, the existing stereocenter directs the introduction of a second substituent at the C6 position. rsc.orgresearchgate.net

The use of chiral auxiliaries, such as N-tert-butanesulfinamide, has proven highly effective in the stereocontrolled synthesis of (S)-2-(2-propenyl)piperidine itself. The diastereoselective allylation of the corresponding N-tert-butanesulfinylimine precursor proceeds with excellent diastereoselectivity (de > 99%), establishing the desired (S)-configuration. rsc.org This high level of stereocontrol is fundamental, as the chirality is preserved and transferred in subsequent transformations. mdpi.com

Transformations involving the allyl side chain often exhibit high regioselectivity. Palladium-catalyzed reactions, such as allylic substitutions, are prominent examples. The regioselectivity of nucleophilic attack on the π-allylpalladium intermediate is governed by the nature of the ligands, the nucleophile, and the substituents on the allyl group. clockss.org For example, in palladium-catalyzed amination reactions, the choice of phosphine (B1218219) ligands can direct the substitution to either the internal or terminal carbon of the allyl group. diva-portal.org Similarly, in ring-closing metathesis (RCM) reactions used to form additional rings, the catalyst selectively acts on the terminal double bond of the propenyl group, a key step in synthesizing bicyclic alkaloids. researchgate.net

In reactions involving the piperidine nitrogen, such as N-alkylation or the formation of fused heterocyclic systems, the stereochemistry of the C2-propenyl substituent can influence the conformation of the transition state, thereby affecting the stereochemical outcome at other positions. For example, in the synthesis of hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines via condensation of the corresponding 2-hydroxymethyl derivative with aldehydes, the reaction proceeds through a transient iminium ion, and the subsequent intramolecular cyclization can lead to diastereomeric products. The ratio of these diastereomers is dependent on the reaction conditions and the nature of the aldehyde. acs.orgnih.gov

The table below summarizes the stereochemical and regiochemical outcomes in selected transformations derived from (S)-2-(2-propenyl)piperidine precursors.

| Transformation | Substrate/Precursor | Key Reagents/Catalyst | Primary Outcome | Stereoselectivity/Regioselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Allylation | N-tert-butanesulfinylimine | Allyl Grignard Reagent | Formation of N-protected (S)-2-allylpiperidine | High diastereoselectivity (>99% de) | rsc.org |

| Indium-Promoted Allylation | Chiral N-tert-butylsulfinyl imine | Allyl bromide, Indium | Formation of homoallylic amines | High diastereoselectivity, stereochemistry explained by a chair-like transition state | ua.es |

| Ring-Closing Metathesis (RCM) | N-protected diene derived from (S)-2-allylpiperidine | Grubbs Catalyst | Formation of bicyclic piperidine derivatives | High regioselectivity for the terminal double bond | researchgate.net |

| Palladium-Catalyzed Allylic Substitution | Allylic acetate (B1210297) derived from the propenyl group | Palladium catalyst, P,N-Ligand | C-C or C-N bond formation | High regioselectivity controlled by the ligand | clockss.org |

| Oxazolidine (B1195125) Formation | (S)-2-Hydroxymethylpiperidine and Acrolein | Toluene, reflux | Formation of hexahydro-3-vinyl-3H-oxazolo[3,4-a]pyridine | Regioselective formation of the oxazolidine ring over other addition products | acs.orgnih.gov |

Mechanistic Elucidation of Reaction Pathways and Intermediate Characterization

Understanding the reaction mechanisms involving (S)-2-(2-propenyl)piperidine is essential for optimizing reaction conditions and predicting product structures. Mechanistic studies, often supported by computational analysis and the characterization of intermediates, have shed light on the pathways governing its reactivity. umd.edu

A key mechanistic feature in the synthesis and transformation of (S)-2-(2-propenyl)piperidine derivatives is the involvement of cyclic intermediates and transition states that dictate stereochemical outcomes. In the asymmetric allylation of N-sulfinylimines to produce the piperidine ring, the reaction is proposed to proceed through a chair-like six-membered transition state. ua.es In this model, the indium or magnesium atom coordinates to both the nitrogen and the sulfinyl oxygen, minimizing steric interactions and forcing the incoming allyl group to attack from a specific face, thus explaining the high diastereoselectivity observed. ua.es

In palladium-catalyzed transformations of the allyl group, the formation of a π-allylpalladium complex is a critical intermediate step. diva-portal.org The regioselectivity of the subsequent nucleophilic attack is determined by both electronic and steric factors within this complex. The ligand bound to the palladium atom plays a crucial role in influencing the charge distribution and accessibility of the terminal versus internal carbons of the allyl moiety. clockss.org

Ring expansion reactions, which can be used to synthesize piperidines from smaller rings, often proceed through strained cyclic intermediates like aziridinium (B1262131) ions. researchgate.net For example, the ring-opening of a 2-(trifluoromethyl)aziridinium intermediate by a nucleophile is a key step in forming 3-substituted 2-(trifluoromethyl)piperidines. The attack of the nucleophile can occur at two different positions of the aziridinium ring, and the regioselectivity is highly dependent on the nature of the nucleophile and the reaction conditions, leading to either the piperidine product or a substituted pyrrolidine. researchgate.netnih.gov

The condensation of derivatives like (S)-2-hydroxymethylpiperidine with aldehydes to form oxazolopiperidines has been mechanistically investigated. It is proposed that the reaction does not proceed via a stable enamine, but rather through a transient hemiaminal which then forms a fleeting iminium ion. This electrophilic iminium intermediate is immediately trapped by the intramolecular hydroxyl group, leading to the cyclized oxazolidine product. acs.orgnih.gov The characterization of these intermediates is often challenging due to their transient nature, relying on spectroscopic studies under specific conditions or computational modeling.

The table below outlines key mechanistic steps and characterized intermediates for reactions involving (S)-2-(2-propenyl)piperidine and its derivatives.

| Reaction Type | Proposed Intermediate | Mechanistic Role | Method of Characterization/Evidence | Reference |

|---|---|---|---|---|

| Indium-Promoted Allylation of N-Sulfinylimine | Chair-like Zimmerman-Traxler transition state | Controls diastereoselectivity of allyl group addition | Based on observed product stereochemistry and computational models | ua.es |

| Palladium-Catalyzed Allylic Amination | π-Allylpalladium complex | Determines regioselectivity of nucleophilic attack | Spectroscopic studies (NMR) of model complexes, kinetic analysis | diva-portal.org |

| Ring Expansion of Prolinol Derivatives | Aziridinium ion | Directs regioselective ring-opening by nucleophiles | 19F-NMR spectroscopy for trifluoromethylated analogues, trapping experiments | researchgate.netnih.gov |

| Oxazolidine formation from 2-Hydroxymethylpiperidine | Iminium ion | Electrophilic species undergoing intramolecular cyclization | 1H-NMR studies showing absence of enamine intermediate; mechanistic proposal based on product formation | acs.orgnih.gov |

| Intramolecular [2+2] Cycloaddition | Concerted transition state (internal vs. external carbocation character) | Determines regioselectivity between normal and cross-cycloaddition | Density Functional Theory (DFT) calculations | pku.edu.cn |

Advanced Spectroscopic and Structural Elucidation of S 2 2 Propenyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (S)-2-(2-propenyl)-piperidine in solution. nih.gov It provides information on the connectivity of atoms and the spatial arrangement of the molecule. The piperidine (B6355638) ring can exist in different chair conformations, and NMR studies help in determining the preferred conformation and the orientation of the allyl substituent. researchgate.netresearchgate.net

In the conformational analysis of piperidine derivatives, the chemical shifts of the protons and carbons are highly sensitive to the molecular geometry. researchgate.net For this compound, the key is to determine whether the 2-propenyl group occupies an equatorial or axial position. This is often achieved by analyzing the coupling constants between protons on the piperidine ring.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Piperidine Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | ~2.79 | C-2: ~47.45 |

| H-3 | ~1.58 | C-3: ~27.24 |

| H-4 | ~1.46-1.58 | C-4: ~25.21 |

| H-5 | ~1.58 | C-5: ~27.24 |

| H-6 | ~2.79 | C-6: ~47.45 |

| Allyl CH | ~5.80 | Allyl CH: ~135.0 |

| Allyl CH₂ (vinyl) | ~5.00-5.10 | Allyl CH₂ (vinyl): ~117.0 |

| Allyl CH₂ (alkyl) | ~2.20 | Allyl CH₂ (alkyl): ~38.0 |

| Note: These are approximate chemical shifts for a substituted piperidine and can vary based on the solvent and other substituents. nih.govchemicalbook.com |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for elucidating the detailed structure and conformation of this compound. slideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.comwikipedia.org For this compound, COSY spectra would show correlations between adjacent protons on the piperidine ring and within the allyl group, confirming the connectivity of the molecule. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduyoutube.comwikipedia.org This is invaluable for assigning the carbon spectrum based on the already assigned proton spectrum. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is particularly important for conformational analysis as it identifies protons that are close in space, regardless of whether they are bonded. youtube.com For this compound, NOESY can reveal through-space interactions between the protons of the allyl group and the protons on the piperidine ring. The presence or absence of specific NOE cross-peaks can provide definitive evidence for the axial or equatorial orientation of the allyl substituent.

Determining the absolute configuration (S or R) at the chiral center (C-2) often requires more advanced NMR techniques. researchgate.net One common method involves the use of chiral derivatizing agents (CDAs). researchgate.netfrontiersin.org By reacting this compound with a chiral reagent, a pair of diastereomers is formed, which will have distinct NMR spectra. researchgate.net Analysis of the differences in chemical shifts between the diastereomers can allow for the assignment of the absolute configuration. frontiersin.orgnovartis.com

Another approach involves the use of chiral solvating agents, which form transient diastereomeric complexes with the analyte, leading to observable differences in the NMR spectra of the enantiomers. nih.gov Computational methods, combined with experimental NMR data, can also be employed to predict the NMR parameters for each enantiomer and compare them with the experimental results to determine the absolute configuration. nih.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can determine the exact mass, which helps in confirming the molecular formula. whiterose.ac.uk

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pattern of the molecule. scielo.brnih.gov By inducing fragmentation of the protonated molecule, a characteristic set of fragment ions is produced. researchgate.net The analysis of these fragments can provide valuable information about the structure of the molecule, confirming the presence of the piperidine ring and the allyl substituent. nih.govnih.gov For piperidine alkaloids, common fragmentation pathways include the loss of the side chain. scielo.br

Interactive Data Table: Expected Mass Spectrometric Fragments of this compound

| Fragment | m/z (mass-to-charge ratio) | Possible Structure |

| Molecular Ion [M]⁺ | 125.22 | C₈H₁₅N |

| [M-H]⁺ | 124.21 | Loss of a hydrogen atom |

| [M-C₃H₅]⁺ | 84.14 | Loss of the allyl group |

| [C₄H₈N]⁺ | 70.11 | Fragment of the piperidine ring |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like this compound. rsc.orgnih.gov Electronic Circular Dichroism (ECD) is a powerful method that measures the differential absorption of left and right circularly polarized light by a chiral molecule. smoldyn.org

The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. nih.gov By comparing the experimentally measured ECD spectrum with theoretical spectra calculated for both the (S) and (R) enantiomers, the absolute configuration can be unambiguously assigned. nih.gov The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophores within the molecule. rsc.org

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis can determine the precise atomic coordinates, bond lengths, bond angles, and torsion angles. nih.govresearchgate.net

This technique directly visualizes the molecular structure, confirming the connectivity and the relative and absolute stereochemistry. mdpi.com The resulting crystal structure would show the chair conformation of the piperidine ring and the exact orientation of the 2-propenyl substituent, providing unequivocal proof of the (S) configuration. nih.govbondxray.org

Theoretical and Computational Studies of S 2 2 Propenyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. nrel.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of its chemical behavior. nrel.govrsc.org For (S)-2-(2-propenyl)-piperidine, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) would be appropriate for accurate geometry optimization and property calculation. researchgate.netnih.gov

The electronic structure of this compound dictates its reactivity. DFT calculations can elucidate this by mapping the distribution of electrons and identifying regions susceptible to chemical attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring and the π-system of the propenyl group, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed across the C-N and C-C sigma bonds. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would show a region of negative potential (red/yellow) around the nitrogen atom due to its lone pair of electrons, identifying it as a site for protonation and hydrogen bonding. The propenyl group's double bond would also exhibit significant electron density. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H proton. researchgate.netnih.gov

Atomic Charges: Mulliken or Natural Bond Orbital (NBO) analysis quantifies the charge on each atom. In this compound, the nitrogen atom would carry a significant negative partial charge, making it a strong nucleophilic center. nih.gov The carbon atoms of the double bond would also have a degree of negative charge, making them susceptible to electrophiles.

| Parameter | Predicted Value / Location | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 to -7.0 eV | Indicates energy of the outermost electrons; relates to ionization potential and nucleophilicity. |

| LUMO Energy | ~ +1.0 to +2.0 eV | Indicates energy of the lowest empty orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | ~ 7.0 to 9.0 eV | Correlates with chemical stability and low reactivity. researchgate.net |

| Negative MEP Region | Nitrogen lone pair, C=C bond | Predicts sites for electrophilic attack and hydrogen bond acceptance. nih.gov |

| Mulliken Charge on Nitrogen | High negative value (~ -0.4 e) | Confirms nucleophilic character of the nitrogen atom. nih.gov |

Quantum chemical calculations are essential for mapping the entire energy profile of a chemical reaction, from reactants to products, including the high-energy transition states. rsc.orgufl.edu This allows for a detailed, mechanistic understanding of how this compound might be formed or how it participates in subsequent reactions.

For instance, in the synthesis of piperidine derivatives via intramolecular cyclization, DFT can be used to model the reaction pathway. mdpi.com Calculations can identify the structure of the transition state and its associated activation energy (the energy barrier that must be overcome for the reaction to proceed). nih.gov By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined. ufl.edu This is critical for understanding stereochemical outcomes, such as why one diastereomer might be favored over another during a reaction. beilstein-journals.org

| Parameter | Definition | Computational Insight |

|---|---|---|

| Activation Energy (ΔG‡) | The energy difference between the reactants and the transition state. | Determines the reaction rate; a lower barrier means a faster reaction. |

| Transition State (TS) Geometry | The specific molecular structure at the peak of the energy profile. | Reveals which bonds are breaking and forming at the point of maximum energy. ufl.edu |

| Imaginary Frequency | A single negative vibrational frequency in the calculated spectrum of the TS. | Confirms that the identified structure is a true transition state and not a minimum. |

| Reaction Coordinate | The path of minimum energy connecting reactants, transition state, and products. | Provides a step-by-step visualization of the molecular transformation. nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of this compound is not static but exists as an equilibrium of different spatial arrangements. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these shapes and their relative energies. nih.govfortunejournals.com

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For a 2-substituted piperidine like this compound, the propenyl group can be in either an equatorial or an axial position. These two chair conformers are in equilibrium, but one is generally more stable (lower in energy) than the other.

Potential Energy Surface (PES): Computational methods can map the potential energy surface, which represents the energy of the molecule as a function of its geometry. westlake.edu.cn The stable conformations correspond to minima on this energy landscape. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time by solving Newton's equations of motion. aps.org These simulations allow for the exploration of the conformational space available to the molecule at a given temperature, showing how it transitions between different stable states and providing statistical information on the probability of finding the molecule in a particular conformation. fortunejournals.com For this compound, the primary equilibrium studied would be between the equatorial and axial conformers of the propenyl group. Generally, the equatorial position is favored to reduce steric clashes (1,3-diaxial interactions) with the axial hydrogens on the piperidine ring. nih.gov

| Feature | Equatorial Conformer | Axial Conformer |

|---|---|---|

| Relative Energy | Lower (More Stable) | Higher (Less Stable) |

| Key Steric Interactions | Fewer steric clashes. | 1,3-diaxial interactions between the propenyl group and axial hydrogens. |

| Population at Equilibrium | Predominant conformer. | Minor conformer. |

| N-H Orientation | Can be axial or equatorial, with its own equilibrium. | Can be axial or equatorial, influencing overall stability. |

The presence of a chiral center at the C2 position means that stereochemistry is a critical aspect of the molecule's identity and interactions. Computational modeling can be used to predict how this fixed stereochemistry influences the molecule's shape and reactivity.

Stereochemical modeling helps rationalize the outcomes of stereoselective reactions. beilstein-journals.org For example, when this compound acts as a nucleophile, computational models can predict whether an electrophile will approach from the top or bottom face of the molecule relative to the plane of the piperidine ring. This prediction is based on calculating the energies of the different transition states, where steric hindrance from the existing substituents dictates the favored direction of attack, thus explaining the formation of a specific diastereomer. mdpi.com

In Silico Approaches for Molecular Interactions at the Mechanistic Level

In silico methods, such as molecular docking and molecular dynamics, are crucial for predicting and analyzing how a small molecule like this compound might interact with a biological macromolecule, such as a protein receptor or an enzyme. biointerfaceresearch.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. nih.gov A docking algorithm places the flexible this compound molecule into the binding site of a receptor in numerous possible conformations and positions. A scoring function then estimates the binding energy for each pose, with the lowest energy pose representing the most likely binding mode. biointerfaceresearch.com This can identify key interactions, such as hydrogen bonds between the piperidine's N-H group and a receptor's amino acid residue, or hydrophobic interactions involving the propenyl group.

Molecular Dynamics (MD) Simulations of the Complex: Following docking, an MD simulation of the ligand-protein complex can be performed. biointerfaceresearch.com This simulation provides a dynamic view of the interaction, showing how the ligand and protein adjust their conformations to achieve optimal binding. fortunejournals.com It can confirm the stability of the binding pose predicted by docking and reveal the role of water molecules and subtle conformational changes in the binding event. Analysis of the MD trajectory can quantify the strength and lifetime of specific intermolecular interactions, providing a detailed mechanistic picture of the molecular recognition process.

| Method | Purpose | Key Information Obtained |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a biological target. nih.gov | Binding pose, scoring function (binding energy), key interacting residues. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-receptor complex. biointerfaceresearch.com | Stability of the binding pose, conformational changes, interaction lifetimes, role of solvent. |

| Binding Free Energy Calculation (e.g., MM/GBSA) | Estimate the free energy of binding from MD simulations. | More accurate prediction of binding affinity (ΔG_bind) than docking scores. mdpi.com |

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov This method is widely used to predict the interaction between a ligand, such as this compound, and a target protein, providing insights into the binding affinity and mode of action. nih.gov

Studies on related piperidine alkaloids have demonstrated the utility of molecular docking in predicting binding affinities. For instance, docking studies of various alkaloids with proteins involved in apoptotic pathways have shown a range of binding affinities, indicating the likelihood of receptor-ligand binding. jabonline.in In these studies, the binding affinity is often expressed as a binding score in kcal/mol, with more negative values suggesting stronger interactions. jabonline.in The interactions are typically characterized by hydrophobic contacts and hydrogen bonds between the ligand and amino acid residues of the protein. jabonline.in

For example, in a study of piperine, a well-known alkaloid, molecular docking revealed hydrophobic interactions with multiple amino acid residues and hydrogen bonding with specific residues in the target proteins. jabonline.in Similarly, computational studies on other piperidine derivatives have used molecular docking to analyze binding modes and predict binding affinities to various receptors, such as sigma receptors. nih.govrsc.org These studies highlight the importance of both hydrophobic and polar interactions in stabilizing the ligand within the receptor's binding pocket. nih.gov

The binding free energy (ΔG), which can be calculated from docking results, provides a quantitative measure of the binding affinity. nih.gov Lower ΔG values indicate a higher binding affinity. nih.gov

Table 1: Illustrative Binding Affinities of Piperidine Derivatives from Molecular Docking Studies

| Compound Class | Target Protein/Receptor | Binding Affinity (kcal/mol) | Key Interactions | Reference |

| Piperidine Alkaloids | Apoptotic Proteins | Varied, e.g., -7.0 to -9.5 | Hydrophobic, Hydrogen Bonding | jabonline.in |

| Piperidine/Piperazine Derivatives | Sigma-1 Receptor (S1R) | High affinity (e.g., Ki of 3.2 nM) | Hydrophobic, Polar | nih.govrsc.org |

| Semi-synthesized Molecules | Papain-like Protease (PLpro) | -8.48 to -8.97 | Hydrogen Bonding, Hydrophobic | nih.gov |

This table is illustrative and provides examples of binding affinities for related piperidine compounds to demonstrate the application of molecular docking. Specific binding affinity data for this compound was not available in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. diva-portal.org QSAR models are developed by correlating molecular descriptors, which are numerical representations of a molecule's physicochemical properties, with their experimentally determined biological activities. mdpi.com These models are valuable for predicting the activity of new compounds and for understanding which molecular features are important for a specific biological effect. diva-portal.org

The process of developing a QSAR model typically involves:

Data Set Preparation: A collection of compounds with known biological activities is assembled. nih.gov

Descriptor Calculation: Various molecular descriptors (e.g., structural, electronic, topological) are calculated for each compound. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a model that links the descriptors to the activity. mdpi.comnih.gov

Validation: The model's predictive power is assessed using internal and external validation techniques. nih.gov

QSAR studies have been successfully applied to various classes of compounds, including piperidine derivatives. For example, QSAR models have been developed for piperidine derivatives acting as CCR5 antagonists, demonstrating acceptable predictive ability. nih.gov In such studies, the quality of the QSAR model is often evaluated by statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov

Table 2: Key Concepts in QSAR Modeling

| Concept | Description |

| Molecular Descriptors | Numerical values that characterize the chemical and physical properties of a molecule. |

| Training Set | A subset of the data used to build the QSAR model. |

| Test Set | An independent subset of the data used to validate the predictive ability of the QSAR model. |

| R² (Squared Correlation Coefficient) | A statistical measure of how well the regression predictions approximate the real data points. |

| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined through cross-validation. |

While specific QSAR models for this compound were not found in the search results, the principles of QSAR are applicable to this compound. By analyzing a series of related piperidine alkaloids with varying substituents and biological activities, a QSAR model could be developed to predict the activity of this compound and guide the design of more potent analogs.

Applications in Asymmetric Synthesis and Design of Advanced Molecular Scaffolds

Utilization of (S)-2-(2-Propenyl)-piperidine as a Chiral Building Block in Complex Syntheses

This compound serves as a fundamental chiral synthon for the construction of more elaborate molecular structures. Its utility stems from the ability to manipulate both the piperidine (B6355638) ring and the allyl side chain with high stereocontrol. An efficient method for preparing enantioenriched 2-allylpiperidine (B15248492) involves the stereocontrolled synthesis of (2R,RS)-2-allyl-(N-tert-butylsulfinyl)piperidine and its enantiomer, a process that is scalable and requires minimal purification steps. acs.orgnih.gov This straightforward access has broadened the applicability of (S)-2-allylpiperidine in various synthetic endeavors. acs.orgnih.gov

The allyl group is particularly amenable to a wide range of chemical transformations, including but not limited to, oxidation, metathesis, and addition reactions. For instance, asymmetric dihydroxylation of the allyl group in enantiomers of 2-(2-propenyl)piperidine has been shown to produce all four stereoisomers of 2-(2,3-dihydroxypropyl)piperidines with high enantiomeric excess. acs.orgfigshare.comacs.org These dihydroxypropyl derivatives are themselves valuable chiral building blocks for the synthesis of various biologically active compounds. acs.orgfigshare.comacs.org

The versatility of this chiral building block is further demonstrated by its use in multicomponent reactions. A notable example is the assembly of the piperidine ring through a sequence involving the formation of four new chemical bonds, which installs the C-2 stereogenic center with high diastereocontrol. nih.gov This approach highlights the efficiency of using this compound derivatives to rapidly construct complex cyclic systems.

Role in Total Synthesis of Natural Products, Particularly Piperidine Alkaloids

The piperidine structural motif is a common feature in a vast array of natural products, many of which exhibit significant biological activities. ua.es this compound has proven to be an invaluable precursor in the total synthesis of numerous piperidine alkaloids. acs.orgnih.gov Its pre-existing stereocenter and functional handle for further elaboration make it an ideal starting material for achieving stereoselective syntheses of these complex targets.

A significant application is in the synthesis of 2,6-disubstituted piperidine alkaloids. rsc.orgrsc.org The synthesis of natural products like isosolenopsins, deoxocassine, and spectaline (B1250092) has been achieved from chiral aziridines that are precursors to the piperidine ring, showcasing a divergent and highly stereoselective approach. rsc.org The versatility of the allyl group is again highlighted in the synthesis of various alkaloids through transformations such as ring-closing metathesis. ua.es

The utility of (S)-2-allylpiperidine and its derivatives extends to the synthesis of a wide range of specific alkaloids. For example, it has been employed in the synthesis of (-)-halosaline (B13423878), (+)-N-methylallosedridine, and various ant defense alkaloids. acs.orgfigshare.comacs.org Furthermore, its application has been demonstrated in the total or formal synthesis of other natural and unnatural alkaloids, underscoring its broad utility in natural product synthesis. acs.orgnih.gov The development of cascade reactions, combining biocatalysis and organocatalysis, has also utilized intermediates derived from similar structural motifs to access 2-substituted piperidines. rsc.org

Below is an interactive table summarizing some of the piperidine alkaloids synthesized using this compound or its derivatives as a key chiral building block.

| Natural Product | Alkaloid Class | Synthetic Approach Highlights |

| (-)-Halosaline | 2-(2-Hydroxyalkyl)piperidine | Asymmetric dihydroxylation of the allyl group. acs.orgfigshare.comacs.org |

| (+)-N-Methylallosedridine | 2-(2-Hydroxyalkyl)piperidine | Utilized 2-(2,3-dihydroxypropyl)piperidine intermediate. acs.orgfigshare.comacs.org |

| (+)-Tetraponerine-3, T-4, T-7, T-8 | Ant Defense Alkaloids | Derived from asymmetric dihydroxylation product. acs.orgfigshare.comacs.org |

| Isosolenopsins | 2,6-Disubstituted Piperidine | One-pot sequential reactions from a chiral aziridine (B145994) precursor. rsc.org |

| Deoxocassine | 2,6-Disubstituted Piperidine | One-pot multiple reactions including alkyne reduction and reductive amination. rsc.org |

| Spectaline | 2,6-Disubstituted Piperidine | Stereoselective synthesis from a chiral aziridine decorated with an alkynyl group. rsc.org |

| (-)-Angustureine | Simple Piperidine Alkaloid | Indium-promoted allylation of a sulfinyl imine followed by intramolecular N-arylation and cross-metathesis. ua.es |

| (-)-Cusparein | Simple Piperidine Alkaloid | Grignard reaction with an N-sulfinyl imine derived from 3-(2-bromophenyl)propanal. ua.es |

Development of Novel Chiral Catalysts and Ligands Employing Piperidine Derivatives

The rigid, chiral scaffold of the piperidine ring makes it an attractive framework for the design of novel chiral ligands and catalysts for asymmetric synthesis. While direct applications of this compound itself as a ligand are less documented, the broader class of chiral piperidine derivatives has been instrumental in the development of effective catalysts for a variety of asymmetric transformations.

The development of chiral ligands is crucial for advancing asymmetric catalysis, and ferrocene-based ligands are a prominent class. rsc.org The synthesis of these ligands often involves incorporating chiral elements, and piperidine moieties can serve this purpose. The unique properties of ferrocenyl compounds make them privileged structures in asymmetric catalysis, and the incorporation of chiral piperidine derivatives can lead to highly effective and selective catalysts. rsc.org

Rhodium-catalyzed asymmetric reactions are another area where chiral ligands are paramount. For instance, the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives to produce enantioenriched 3-substituted piperidines relies on a chiral ligand to control the stereochemical outcome. snnu.edu.cn While not directly employing this compound, this illustrates the principle of using chiral ligands to functionalize pyridine and piperidine rings asymmetrically. Similarly, iridium-catalyzed enantioselective hydrogenation of pyridinium (B92312) salts to yield enantioenriched piperidines is achieved through the use of chiral P,N ligands. nih.gov

The development of organocatalysts has also benefited from chiral piperidine structures. Proline and its derivatives, which share some structural similarities with substituted piperidines, are well-established organocatalysts. The principles learned from these systems can be applied to the design of novel piperidine-based organocatalysts. nih.gov

Design and Synthesis of Mechanistic Probes for Biological Systems and Pathways

The synthesis of molecular probes is essential for elucidating biological mechanisms and identifying therapeutic targets. The piperidine scaffold is present in many biologically active molecules, making its derivatives suitable for the design of mechanistic probes.

While specific examples detailing the use of this compound as a mechanistic probe are not prevalent in the searched literature, the principles of probe design can be applied to this compound. For instance, photoaffinity labeling is a powerful technique for identifying protein-ligand interactions, and it often employs photoreactive groups like diazirines. semanticscholar.org A molecule like this compound could be functionalized with a diazirine moiety to create a probe for studying the biological targets of piperidine-containing compounds.

The synthesis of isotopically labeled compounds is another important aspect of mechanistic studies. A method for the synthesis of 2-substituted N-(methyl-d)piperidines has been developed for use in long-lived nuclear spin state investigations, which has applications in NMR-based mechanistic studies. nih.gov This demonstrates how piperidine derivatives can be modified for use as probes in advanced analytical techniques.

Furthermore, the development of new synthetic methods for pyrimidine-tethered compounds, which have been evaluated for their anticancer mechanisms, showcases how heterocyclic compounds are used to probe biological pathways. researchgate.net The insights gained from such studies can inform the design of piperidine-based probes targeting similar pathways. The overarching goal of "synthesis-by-design" involves understanding reaction mechanisms to create new materials and molecules with desired properties, a principle that applies to the design of mechanistic probes. rsc.org

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Stereoselective Synthetic Methodologies for Piperidine (B6355638) Derivatives

The demand for enantiomerically pure piperidine derivatives has spurred the development of advanced stereoselective synthetic strategies. While methods exist for the synthesis of (S)-2-(2-propenyl)-piperidine, future research is focused on improving efficiency, modularity, and stereocontrol.

Emerging approaches are moving beyond classical multi-step sequences that often rely on chiral pool starting materials or resolution of racemates. nih.gov Current research highlights the potential of catalytic asymmetric reactions to construct the chiral piperidine core. One promising avenue is the asymmetric hydrogenation of substituted pyridinium (B92312) salts using iridium catalysts with chiral ligands like MeO-BoQPhos, which has achieved high enantioselectivity for various 2-substituted piperidines. nih.govnih.govacs.org Another key strategy involves the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts, which offers excellent diastereo- and enantio-selectivities under mild conditions and avoids the need for chiral catalysts or hydrogen gas. bohrium.com

A particularly relevant method for synthesizing the target compound involves the iterative asymmetric dihydroxylation (AD) of 5-hexenyl azide, which yields both enantiomers of 2-(2-propenyl)piperidine with high enantiomeric excess. acs.org Additionally, a highly efficient, two-step stereocontrolled preparation of (2R,Rₛ)-2-allyl-(N-tert-butylsulfinyl)piperidine has been developed, providing a scalable route to this versatile chiral building block. acs.org The use of chiral N-tert-butanesulfinyl imines, which undergo diastereoselective allylation, represents a robust and widely applicable methodology for accessing chiral homoallylic amines that can be cyclized to form piperidines. researchgate.netua.es

Table 1: Comparison of Modern Stereoselective Synthetic Methods for Piperidine Derivatives

| Method | Key Reaction | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Hydrogenation of Pyridinium Salts | Iridium-MeO-BoQPhos | High enantioselectivity (up to 99.3:0.7 er); atom-economical. nih.govacs.org | nih.govnih.govacs.org |

| Asymmetric Reductive Transamination | Reductive Transamination of Pyridinium Salts | [Cp*RhCl₂]₂ with chiral amine | Excellent diastereo- and enantioselectivity; avoids H₂ gas and chiral catalysts. bohrium.com | bohrium.com |

| Dearomatization/ Borylation | Protoborylation of Dihydropyridines | Cu(I) Catalysis | Provides access to chiral boryl-tetrahydropyridines from pyridines. nih.govacs.org | nih.govacs.org |

| Chiral Sulfinyl Imine Chemistry | Diastereoselective Allylation | Indium or Zinc | Versatile method for creating chiral homoallylic amines as piperidine precursors. acs.orgresearchgate.netua.es | acs.orgresearchgate.netua.es |

| Asymmetric Dihydroxylation | Dihydroxylation of Alkenyl Azide | Osmium with chiral ligand | Direct synthesis of enantiopure 2-(2-propenyl)piperidine. acs.org | acs.org |

Exploration of New Chemical Transformations and Reactivity Profiles of this compound

This compound possesses two primary sites for chemical modification: the nucleophilic secondary amine and the reactive allyl group. Future research will undoubtedly uncover new transformations that leverage these functional groups to access novel molecular architectures.

The versatility of the allyl group is a key asset. It can undergo a wide array of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, the allyl side chain has been subjected to a second asymmetric dihydroxylation to produce all four stereoisomers of 2-(2,3-dihydroxypropyl)piperidines, which are precursors to several naturally occurring alkaloids like (-)-halosaline (B13423878) and (+)-sedridine. acs.org Ring-closing metathesis (RCM) is another powerful tool; cyclic imines derived from the addition of allylmagnesium bromide can be further allylated and then subjected to RCM to construct bicyclic frameworks such as quinolizidines. nih.gov

The piperidine nitrogen can be readily functionalized through N-alkylation or N-acylation to modulate the compound's properties or to install groups necessary for subsequent synthetic steps. The exploration of its reactivity in transition metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions is an emerging trend that could lead to the rapid diversification of the this compound scaffold.

Table 2: Synthetic Applications of this compound Derivatives

| Transformation | Reagent/Catalyst | Product Type | Example Alkaloid | Reference |

|---|---|---|---|---|

| Asymmetric Dihydroxylation | AD-mix-β/α | 2-(2,3-dihydroxypropyl)piperidines | (+)-Sedridine, (-)-Halosaline | acs.org |

| Ring-Closing Metathesis | Grubbs' Catalyst | Quinolizidines, Azaspirocycles | Polyhydroxylated quinolizidines | nih.gov |

| N-Arylation / Cyclization | Palladium acetate (B1210297) | Tetrahydroquinolines | (-)-Angustureine, (-)-Cuspareine | researchgate.net |

Advanced Integration of Computational and Experimental Approaches for Deeper Mechanistic Insights

The synergy between computational modeling and experimental studies is becoming indispensable for understanding complex reaction mechanisms and rationally designing new synthetic pathways. For piperidine synthesis, this integrated approach is shedding light on reaction intermediates, transition states, and factors controlling stereoselectivity.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of several key reactions. For example, DFT studies supported an outer-sphere dissociative mechanism for the iridium-catalyzed asymmetric hydrogenation of pyridinium salts and revealed that the initial protonation of the enamine intermediate dictates the stereochemical outcome. nih.govacs.org Similarly, computational analysis has been applied to copper-catalyzed intramolecular C-H amination, proposing a Cu(I)/Cu(II) catalytic cycle. acs.org A joint experimental and computational investigation of the Hofmann–Löffler–Freytag reaction for piperidine synthesis successfully identified radical intermediates and explained the observed regioselectivity. irb.hr

For derivatives of this compound, such as the tetraponerine alkaloids, DFT calculations have been used to determine the thermodynamic stability and configuration of complex indolizidine ring systems. researchgate.net Looking forward, the application of machine learning and artificial intelligence to predict reaction outcomes and optimize conditions represents a new frontier. These advanced computational tools, when combined with high-throughput experimentation, will accelerate the discovery of novel reactions and provide unprecedented mechanistic detail, guiding the synthesis of complex piperidine targets with greater precision. nih.govrsc.org

Sustainable and Green Chemistry Innovations in Piperidine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to piperidines. Future research will prioritize the development of more sustainable methods that reduce waste, minimize the use of hazardous materials, and utilize renewable resources.

One major trend is the use of biocatalysis. Hybrid bio-organocatalytic cascades have been developed for the synthesis of 2-substituted piperidines. ucd.iersc.org These systems use a transaminase enzyme to generate a reactive cyclic imine intermediate in situ, which then undergoes a proline-catalyzed Mannich reaction. ucd.iersc.org This approach mimics natural biosynthetic pathways and operates under mild, aqueous conditions. ucd.ie

Another area of focus is the use of renewable feedstocks. A green synthetic route to 2-aminomethylpiperidine has been developed using bio-renewable 2,5-bis(aminomethyl)furan (B21128) as a starting material, which undergoes selective hydrogenolysis over a Pt/γ-Al₂O₃ catalyst. rsc.org Innovations also include the development of solvent-free and catalyst-free reaction conditions, such as the microwave-assisted synthesis of thiophene-based Schiff bases containing piperidine rings, which proceeds in high yield and in a short time. acgpubs.org These efforts to create more environmentally benign processes are critical for the long-term viability and industrial application of piperidine synthesis. nih.govfigshare.com

Table 3: Green Chemistry Approaches in Piperidine Synthesis

| Green Chemistry Principle | Approach | Example | Key Benefit | Reference |

|---|---|---|---|---|

| Use of Biocatalysts | Hybrid bio-organocatalysis | Transaminase/proline cascade for 2-substituted piperidines | Mild aqueous conditions, mimics biosynthesis. | ucd.iersc.org |

| Renewable Feedstocks | Conversion of biomass derivatives | Synthesis of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan | Reduces reliance on petrochemicals. | rsc.org |

| Atom Economy | Catalytic Hydrogenation | Asymmetric hydrogenation of pyridines | High efficiency, minimal waste. | nih.gov |

| Elimination of Solvents/Catalysts | Microwave-assisted synthesis | Solvent- and catalyst-free synthesis of piperidine-Schiff bases | Reduced waste, energy efficiency, short reaction times. | acgpubs.org |

Q & A

Q. What are the key synthetic methodologies for achieving high enantiomeric purity in (S)-2-(2-Propenyl)-piperidine?

- Methodological Answer : Enantioselective synthesis often employs iridium-catalyzed hydrogenation of pyridinium precursors or asymmetric alkylation strategies. For example, hydrogenation under controlled pressure (e.g., 50–100 bar H₂) with chiral ligands like BINAP ensures stereochemical fidelity . Reaction optimization (temperature, solvent polarity) is critical to minimize racemization. Post-synthesis, chiral chromatography or recrystallization can further enhance enantiomeric excess (ee >98%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify substituent positions and coupling constants (e.g., allylic protons at δ 5.0–5.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 140.1) and fragmentation patterns .

- Optical Rotation : Specific rotation ([α]) measurements (e.g., -14.4° in methanol) validate enantiopurity .

Q. How does the propenyl group influence the compound’s physicochemical properties?

- Methodological Answer : The propenyl moiety increases lipophilicity (logP ~2.1), enhancing membrane permeability. Computational modeling (e.g., DFT calculations) predicts electronic effects, such as electron-withdrawing character altering reactivity in nucleophilic substitutions . Comparative studies with non-propenyl analogs (e.g., N-methylpiperidine) highlight these differences experimentally via solubility assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in receptor binding (e.g., σ vs. dopamine receptors) may arise from assay conditions (pH, co-solvents). To resolve:

- Dose-Response Curves : Validate activity across concentrations (e.g., IC₅₀ values).

- Orthogonal Assays : Pair radioligand binding with functional assays (e.g., cAMP modulation) .

- Structural Analog Testing : Compare with methyl- or trifluoromethyl-substituted derivatives to isolate propenyl-specific effects .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptor active sites (e.g., NMDA receptors). Focus on hydrogen bonding with the piperidine nitrogen and hydrophobic interactions with the propenyl group .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to assess binding mode persistence . Validate predictions with mutagenesis studies (e.g., Ala-scanning of key residues) .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining purity?

- Methodological Answer :

- Catalyst Loading : Reduce iridium catalyst use (<1 mol%) via ligand optimization (e.g., Josiphos ligands improve turnover number) .

- Continuous Flow Systems : Enhance yield (>80%) and reduce side products by controlling residence time and temperature gradients .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time ee monitoring .

Key Challenges & Future Directions

- Challenges : Limited in vivo pharmacokinetic data; variable receptor affinity across species .

- Future Work : Develop fluorinated analogs for PET imaging applications; explore pro-drug strategies to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.